![molecular formula C11H15F6N3O5 B2600771 2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid) CAS No. 2060041-91-8](/img/structure/B2600771.png)
2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)
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Overview
Description
“2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)” is an organic compound with the molecular formula C11H15F6N3O5 . It has a molecular weight of 383.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)” are not fully detailed in the search results. The compound has a molecular weight of 383.25 . Other properties such as boiling point and storage conditions were not specified .Scientific Research Applications
Regioselective Synthesis and Biological Activity
- Cyclic hydroxamic acids derived from α-amino acids show regioselective synthesis and notable biological activities. Specifically, the synthesis of spirobicyclic hydroxamic acids from glycine and DL-alanine hydroxamic acids with triacetonamine leads to compounds with significant NO-donor and antimetastatic activities, highlighting their potential in therapeutic applications against cancer (Vystorop et al., 2010).
Anticancer Properties
- The development of bis-aminomercaptotriazoles and bis-triazolothiadiazoles demonstrates potential anticancer properties. These compounds have been tested against a panel of 60 cell lines derived from various cancer types, showing promising results and highlighting their significance in the search for novel anticancer agents (Holla et al., 2002).
Synthetic Methodologies
- Research into synthetic methodologies involving 2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid) derivatives showcases the diverse chemical reactivity and applications of these compounds. For instance, concise one-pot multicomponent reactions (MCRs) approaches have been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives, illustrating the efficiency and versatility of these methods in generating complex molecular architectures without additional catalysts (Liu et al., 2022).
Materials Science Applications
- In materials science, the synthesis of meso-3,5-Bis(trifluoromethyl)phenyl-substituted expanded porphyrins through trifluoroacetic acid-catalyzed condensation reactions has been explored. These compounds exhibit unique optical, electrochemical, and photophysical properties, suggesting their utility in designing novel materials for electronic and photonic applications (Kang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQRXOVAIVLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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